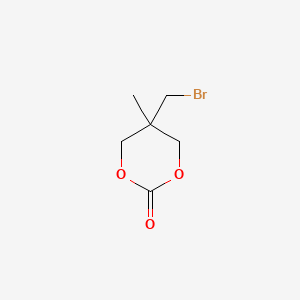

5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one

説明

特性

IUPAC Name |

5-(bromomethyl)-5-methyl-1,3-dioxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-6(2-7)3-9-5(8)10-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPZBWYAWXVJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)OC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Bromination of 5-Methyl-1,3-dioxan-2-one

The primary and most documented method for preparing 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one involves the bromination of 5-methyl-1,3-dioxan-2-one. This reaction typically uses brominating agents such as N-bromosuccinimide (NBS), which selectively introduces a bromine atom at the methyl group adjacent to the dioxan ring, forming the bromomethyl substituent.

- Reaction Type: Electrophilic substitution at the methyl group.

- Reagents: N-bromosuccinimide (NBS) is the preferred brominating agent.

- Solvent: Commonly inert solvents like carbon tetrachloride or dichloromethane are used.

- Conditions: The reaction is often carried out under controlled temperature to avoid over-bromination and side reactions.

- Mechanism: The reaction proceeds via a radical pathway initiated by light or radical initiators, generating bromine radicals that abstract a hydrogen from the methyl group, followed by bromine substitution.

This method yields this compound with good selectivity and moderate to high yields, making it suitable for both laboratory and industrial-scale synthesis.

Stepwise Synthesis via Alcohol Derivatives

An alternative approach involves the functionalization of (2,2-dimethyl-1,3-dioxan-5-yl)methanol derivatives. This method proceeds by converting the corresponding alcohol into a suitable leaving group, such as a tosylate or mesylate, followed by substitution with bromide to yield the bromomethyl compound.

- Step 1: Preparation of (2,2-dimethyl-1,3-dioxan-5-yl)methanol via acetal formation from 2,2-dimethoxypropane and 2-methylpropane-1,3-diol under acid catalysis (e.g., p-toluenesulfonic acid) with high yield (up to 99%).

- Step 2: Conversion of the alcohol to a tosylate or mesylate using tosyl chloride or methanesulfonyl chloride in the presence of bases such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO), typically in dichloromethane at 0–20 °C. Yields range from 68% to 99% depending on conditions and reagents.

- Step 3: Nucleophilic substitution of the tosylate/mesylate intermediate with a bromide source (e.g., sodium bromide) to afford this compound.

This multi-step route offers control over stereochemistry and functional group compatibility and is useful when direct bromination is less selective or leads to side products.

Reaction Conditions and Optimization

Research Findings and Analysis

- The bromination method using NBS is widely preferred for its simplicity and directness, but requires careful control to prevent polybromination or ring bromination.

- The stepwise conversion via alcohol intermediates allows for purification and characterization of intermediates, facilitating stereochemical studies and functional group tolerance.

- Use of bases like triethylamine or DABCO during tosylation improves reaction rates and yields by neutralizing generated acids.

- Low temperatures (0–20 °C) during tosylation and substitution steps minimize side reactions and decomposition.

- Purification is commonly performed by silica gel chromatography or crystallization, ensuring high purity of the final bromomethyl compound.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Direct Bromination | 5-methyl-1,3-dioxan-2-one | N-bromosuccinimide | Simple, direct, fewer steps | Requires radical initiator, control of selectivity |

| Alcohol Functionalization Route | (2,2-dimethyl-1,3-dioxan-5-yl)methanol | Tosyl chloride, triethylamine, bromide salts | High control, good yields, stereochemical control | Multi-step, requires intermediate purification |

化学反応の分析

Types of Reactions: 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include aldehydes and ketones.

Reduction: Products include methyl derivatives.

科学的研究の応用

Chemistry: 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, this compound can be used to modify biomolecules through bromomethylation, enabling the study of protein interactions and functions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.

作用機序

The mechanism of action of 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one involves the reactivity of the bromomethyl group. This group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dioxanone ring provides a stable framework that can influence the reactivity and selectivity of the compound in various reactions.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a family of brominated cyclic carbonates and related heterocycles. Below is a detailed comparison with structurally or functionally similar compounds:

4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one (CAS 80715-22-6)

- Structure : A five-membered 1,3-dioxol-2-one ring with bromomethyl and methyl groups at the 4th and 5th positions, respectively.

- Molecular Formula : C₅H₅BrO₃; Molecular Weight : 193.0 g/mol.

- Key Differences :

- Smaller ring size (dioxolane vs. dioxane) increases ring strain, enhancing reactivity in nucleophilic substitution reactions compared to the six-membered analogue.

- Used as an intermediate in the synthesis of angiotensin receptor blockers (e.g., Olmesartan) .

- Stability : The five-membered ring is less thermally stable than six-membered derivatives due to higher ring strain .

5-((Allyloxy)methyl)-5-ethyl-1,3-dioxan-2-one (A6CC)

- Structure : A six-membered cyclic carbonate with allyloxy-methyl and ethyl substituents.

- Reactivity: The cyclic carbonate group in A6CC is stable under plasma exposure, making it suitable for plasma-induced polymerization processes . Applications: Used in polymer synthesis for coatings and biomedical materials due to its retained carbonate functionality post-polymerization .

5-(Bromomethyl)-5-(2-chlorophenyl)dihydrofuran-2(3H)-one

- Structure: A five-membered dihydrofuranone ring with bromomethyl and 2-chlorophenyl substituents.

- Key Differences: The furanone core lacks the carbonate oxygen, reducing polarity and altering hydrolysis kinetics. Reactivity: The bromomethyl group participates in electrophilic halocyclization reactions, forming complex heterocycles in organic synthesis . Stereochemical Influence: The planar furanone ring allows for easier access to nucleophiles compared to the chair conformation of 1,3-dioxan-2-one derivatives .

5-(Bromomethyl)-3-methyl-6-nitrobenzoxazolone

- Structure : A benzoxazolone fused ring system with bromomethyl and nitro groups.

- Key Differences: The aromatic benzoxazolone core confers rigidity and electronic effects (e.g., electron-withdrawing nitro group), which enhance electrophilicity at the bromomethyl site. Applications: Functions as a dual-functional intermediate in TDAE (tetrakis(dimethylamino)ethylene)-mediated reactions for synthesizing bioactive molecules .

Comparative Data Table

Key Research Findings

Ring Size and Stability : Six-membered 1,3-dioxan-2-one derivatives exhibit higher thermal and chemical stability compared to five-membered dioxol-2-one analogues due to reduced ring strain .

Substituent Effects : Bromomethyl groups enhance electrophilicity, making these compounds superior alkylating agents. Allyloxy or nitro groups shift reactivity toward polymerization or electrophilic aromatic substitution, respectively .

Pharmaceutical Relevance : Brominated dioxan-2-one and dioxol-2-one derivatives are critical in synthesizing antihypertensive drugs (e.g., Olmesartan), highlighting their industrial importance .

生物活性

5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one is a synthetic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a dioxane ring structure with a bromomethyl group that contributes to its reactivity. The presence of the bromine atom makes it a useful intermediate in various chemical syntheses.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antibacterial and anticancer agent. Its mechanism of action is primarily attributed to the reactive bromine atom, which can participate in nucleophilic substitution reactions, leading to the modification of biological targets.

Antibacterial Activity

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes has been noted as a key mechanism.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Recent research indicates that this compound also shows promise in cancer treatment. It has been reported to induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes its effects on different cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Caspase activation |

| MCF-7 | 30 | DNA damage induction |

| A549 | 20 | Cell cycle arrest |

Study 1: Antibacterial Efficacy

A study published in Nature evaluated the antibacterial properties of various dioxane derivatives, including this compound. The researchers found that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as a lead compound for antibiotic development .

Study 2: Anticancer Mechanism

In another investigation, the anticancer properties were assessed using human cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers. The study concluded that this compound could serve as a scaffold for developing novel anticancer agents .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one to minimize side reactions?

- Methodological Answer : Synthesis optimization should focus on controlling reaction temperature and stoichiometry. For brominated dioxane derivatives, bromination of pre-oxygenated intermediates (e.g., hydroxymethyl precursors) under anhydrous conditions with HBr or NBS (N-bromosuccinimide) is common. For example, analogous compounds like 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one are synthesized via bromination at 0–5°C to prevent over-bromination or ring-opening side reactions . Use of polar aprotic solvents (e.g., DCM) and inert atmospheres (N₂/Ar) can improve yield. Monitor reaction progress via TLC or GC-MS to identify byproducts.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methyl group (δ ~1.3–1.5 ppm for CH₃), bromomethyl protons (δ ~3.5–4.0 ppm for CH₂Br), and carbonyl carbons (δ ~150–160 ppm). Compare with published spectra of structurally similar dioxane derivatives (e.g., 5,5-bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane) .

- Mass Spectrometry : ESI-MS or HRMS should confirm the molecular ion peak (C₆H₈BrO₃, m/z ~209–211 [M+H]⁺) and isotopic pattern consistent with bromine.

- IR Spectroscopy : Look for C=O stretch (~1750 cm⁻¹) and C-O-C stretches (~1100–1250 cm⁻¹) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : The compound is moisture-sensitive due to the bromomethyl group. Store under inert gas (Ar) at –20°C in amber vials to prevent photodegradation. Stability testing via accelerated degradation studies (40°C/75% RH for 1 week) can reveal hydrolysis products (e.g., hydroxymethyl derivatives). Analytical methods like HPLC with UV detection (λ ~210–230 nm) are suitable for monitoring degradation .

Advanced Research Questions

Q. How does the stereoelectronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The dioxane ring imposes conformational constraints. For SN2 reactions, the bromomethyl group’s axial/equatorial orientation affects accessibility. Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation via kinetic studies (e.g., comparing reaction rates with sterically hindered vs. unhindered nucleophiles) is critical. Analogous systems, such as 5-(Bromomethyl)-5-(pyridin-4-yl)dihydrofuran-2(3H)-one, show that bulky substituents favor elimination over substitution .

Q. What strategies can resolve contradictions in reported reaction outcomes for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from divergent reaction conditions (e.g., solvent polarity, temperature). Systematic DOE (Design of Experiments) approaches can isolate variables. For example, if competing pathways (e.g., ring-opening vs. cross-coupling) are observed, vary catalysts (e.g., Pd vs. Cu) and ligands to map selectivity. Cross-reference NMR and crystallographic data with literature (e.g., conformational analysis of 5,5-bis(bromomethyl)-dioxanes ).

Q. How can this compound be utilized in multi-step syntheses of complex heterocycles?

- Methodological Answer : The bromomethyl group serves as a versatile handle for alkylation or cross-coupling. For example:

- Step 1 : Suzuki-Miyaura coupling with arylboronic acids to install aromatic moieties.

- Step 2 : Ring-opening with amines to form β-amino alcohol intermediates.

- Step 3 : Cyclization under acidic conditions to yield pyrrolidine or piperidine derivatives.

Monitor intermediates via LC-MS and optimize catalytic systems (e.g., Pd(PPh₃)₄, K₂CO₃) .

Q. What role does this compound play in electrophilic halocyclization methodologies?

- Methodological Answer : The compound can act as a bromine source in intramolecular cyclizations. For instance, ICDA (Intramolecular Chaperone-Assisted Dual-Anchoring Activation) preorganizes substrates for halocyclization, enabling stereocontrol. Reaction conditions (e.g., Brønsted acids like TFA) and solvent polarity (e.g., DCE vs. THF) significantly impact product distribution. Validate outcomes via NOESY for stereochemistry and X-ray crystallography for absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。